molecular formula C16H13BrN2O2 B2647328 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide CAS No. 951928-08-8

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide

Cat. No.: B2647328
CAS No.: 951928-08-8
M. Wt: 345.196
InChI Key: NDKKQAHDKMUMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide is a chemical compound of significant interest in agrochemical research and development. Structurally, it belongs to a class of furan-carboxamides, which have demonstrated notable biological activities. Compounds featuring a bromo-substituted furan ring linked to a carboxamide group, particularly those with heteroaromatic amine components like quinoline or pyridine, are frequently investigated for their pesticidal properties . Research into similar structures indicates potential applications as insecticidal or fungicidal agents, making this compound a valuable candidate for the synthesis and evaluation of new crop protection formulas . The mechanism of action for this class of compounds often involves the inhibition of key biological pathways in pests or fungi, though the specific target for this molecule is a subject of ongoing research. The presence of the quinoline moiety, a common pharmacophore in medicinal and agricultural chemistry, suggests its potential to interact with various enzyme systems. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-9-3-4-12-11(7-9)13(8-10(2)18-12)19-16(20)14-5-6-15(17)21-14/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKQAHDKMUMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide typically involves the following steps:

    Bromination: The furan ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Quinoline Derivative Formation: The 2,6-dimethylquinoline moiety is synthesized through a series of reactions starting from aniline derivatives, involving Friedländer synthesis or Skraup synthesis.

    Amidation: The brominated furan is then coupled with the quinoline derivative through an amidation reaction, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of azido or thio-substituted derivatives.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide typically involves the reaction of furan derivatives with quinoline-based amines. The synthetic route often utilizes palladium-catalyzed coupling reactions to achieve high yields and purity. The compound's structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against resistant strains of bacteria, particularly those producing New Delhi Metallo-β-lactamase (NDM).

Case Study: Antibacterial Efficacy

  • Pathogen Tested : Klebsiella pneumoniae (NDM-producing).
  • Methodology : Agar well diffusion and broth microdilution methods were employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
  • Results : The compound demonstrated a MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL against resistant bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

Another area where this compound shows promise is in cancer therapy. Its structural features allow it to interact with various cellular targets involved in tumor growth.

Case Study: Antitumor Activity

  • Cell Lines Tested : Various human cancer cell lines including HeLa (cervical carcinoma) and HCT116 (colon carcinoma).
  • Methodology : Cell viability assays were conducted to assess the compound's cytotoxic effects.
  • Results : The compound exhibited significant antiproliferative activity at low micromolar concentrations, surpassing the efficacy of standard chemotherapeutic agents like doxorubicin .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/MBC ValuesObservations
AntibacterialKlebsiella pneumoniaeMIC: 0.39 μg/mLEffective against NDM-producing strains
AntitumorHeLa, HCT116Low micromolar rangeSuperior activity compared to doxorubicin

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes such as kinases or proteases, leading to disruption of cellular signaling pathways.

    Receptor Binding: It can bind to receptors like G-protein coupled receptors (GPCRs) or nuclear receptors, modulating their activity.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
5-Bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide 2,6-Dimethylquinolin-4-yl C₁₆H₁₃BrN₂O₂ 343.19 Quinoline core enhances aromatic stacking; methyl groups improve lipophilicity. -
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromophenyl C₁₁H₇Br₂NO₂ 344.99 Dual bromine atoms increase halogen bonding potential; simpler aryl group.
5-Bromo-N-(4-formylphenyl)furan-2-carboxamide 4-Formylphenyl C₁₂H₈BrNO₃ 308.10 Formyl group introduces hydrogen-bonding capability; may affect solubility.
5-Bromo-N-(4-phenylbutyl)furan-2-carboxamide 4-Phenylbutyl C₁₅H₁₆BrNO₂ 334.20 Aliphatic chain increases flexibility and solubility; reduced aromaticity.
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Quinolin-6-yl with indolinone C₂₆H₂₀BrN₃O₂ 498.37 Extended conjugation and indolinone core; distinct mechanism of action.

Key Observations:

The aliphatic 4-phenylbutyl chain in may balance solubility and lipophilicity, favoring pharmacokinetic properties.

Halogen Bonding and Electronic Effects :

  • Bromine at position 5 of the furan ring is conserved across analogs, suggesting a critical role in electronic modulation or target interaction. The dual bromine atoms in could enhance binding affinity in halogen-rich environments.
  • The formyl group in introduces an electrophilic site, enabling hydrogen bonding or covalent interactions with biological targets.

Structural Diversity and Biological Implications: Quinoline-containing analogs (target compound and ) may target enzymes like kinases or proteases due to their planar aromatic systems. The indolinone core in suggests a different mechanism, possibly involving allosteric modulation or redox activity.

Research Findings and Limitations

While direct biological data for the target compound are absent in the provided evidence, structural comparisons highlight design principles:

  • Quinoline vs. Benzothiazole/Pyrimidine: Compounds like Z14 in (featuring a benzothiazole group) and pyrimidine-based analogs prioritize heteroaromatic diversity, which may influence target selectivity.
  • Synthetic Accessibility : The synthesis of furan-2-carboxamide derivatives (e.g., ) often involves coupling reactions between furan carboxylic acids and amines, as demonstrated in .

Biological Activity

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with quinoline-based amines. The process often employs various coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling to achieve high yields and purity.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. In vitro studies have shown its effectiveness against multidrug-resistant strains of bacteria:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound6.25 mg/mL12.5 mg/mL

These values suggest that the compound has a strong inhibitory effect on bacterial growth, particularly against strains resistant to conventional antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. Notably, it has shown competitive inhibition against alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM. This suggests that it may be useful in therapeutic applications where modulation of enzyme activity is desired .

The biological activity of this compound can be attributed to its structural features that facilitate binding to target proteins. Molecular docking studies reveal multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in target enzymes and bacterial proteins.

Molecular Docking Studies

Molecular docking simulations have demonstrated that the compound binds effectively to the active sites of target proteins, indicating strong potential for drug development:

Protein TargetBinding Energy (ΔG)
Alkaline Phosphatase-7.5648 kCal/mole
DNA Gyrase-8.1234 kCal/mole

These binding energies suggest a high affinity for these targets, further supporting its potential as an antibacterial agent .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Antibacterial Efficacy : A study conducted on the antibacterial activity against XDR Salmonella Typhi reported significant inhibition with a clear zone of inhibition measuring 17 mm at a concentration of 6.25 mg/mL .
  • Enzyme Kinetics : Detailed enzyme kinetics revealed that the compound acts as a competitive inhibitor for alkaline phosphatase, which could be beneficial in conditions where enzyme overactivity is implicated .
  • In Silico Studies : Computational analyses have confirmed the stability and strength of interactions between the compound and its targets, reinforcing the findings from experimental studies .

Q & A

Q. How can researchers elucidate the metabolic stability of this compound in preclinical models?

  • Methodology : Conduct hepatic microsome assays (human/rodent) to identify major metabolites (e.g., CYP450-mediated oxidation of the furan ring). Use LC-QTOF-MS for metabolite profiling and Molecular Dynamics (MD) simulations to predict interactions with metabolic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.